![molecular formula C6H2BrFN2 B1521856 5-Bromo-3-fluoropyridine-2-carbonitrile CAS No. 886373-28-0](/img/structure/B1521856.png)
5-Bromo-3-fluoropyridine-2-carbonitrile
Overview
Description
5-Bromo-3-fluoropyridine-2-carbonitrile is a useful research compound. Its molecular formula is C6H2BrFN2 and its molecular weight is 201 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
5-Bromo-3-fluoropyridine-2-carbonitrile (C₆H₄BrFN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring substituted with bromine and fluorine atoms, as well as a nitrile group. This unique arrangement contributes to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₆H₄BrFN |
Molecular Weight | 201.00 g/mol |
CAS Number | 886373-28-0 |
The halogen substituents in this compound enhance its lipophilicity, allowing it to penetrate biological membranes effectively. The compound's mechanism of action is primarily attributed to its ability to interact with various enzymes and receptors, potentially acting as an inhibitor in several biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyridine compounds have demonstrated significant activity against various cancer cell lines, highlighting the potential of this compound as a lead compound in anticancer drug development .
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to the synthesis of nucleotides or other critical cellular components, which could be leveraged for therapeutic interventions in diseases such as cancer or metabolic disorders .
Case Studies
- Anti-Thrombolytic Activity : A study on pyridine derivatives revealed that compounds similar to this compound exhibited varying degrees of anti-thrombolytic activity. One derivative showed a significant reduction in clot formation, indicating potential use in cardiovascular therapies .
- Biofilm Inhibition : Research has also highlighted the compound's ability to inhibit biofilm formation in bacterial cultures, which is crucial for preventing chronic infections associated with medical devices .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including the bromination and fluorination of pyridine derivatives followed by nitrilation. Various synthetic routes have been optimized for yield and purity, making this compound accessible for further research and development.
Scientific Research Applications
Pharmaceutical Applications
Key Role in Drug Development
5-Bromo-3-fluoropyridine-2-carbonitrile serves as an essential intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in developing:
- Antiviral Agents : The compound is utilized in synthesizing drugs targeting viral infections, enhancing therapeutic efficacy.
- Anticancer Drugs : It is a building block for tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy, especially for targeting specific cancer cell pathways.
- Selective Serotonin Reuptake Inhibitors (SSRIs) : This compound is involved in synthesizing SSRIs, commonly used as antidepressants.
Case Study: Synthesis of SSRIs
A notable study demonstrated the successful synthesis of SSRIs using this compound as a precursor. The process involved multiple reaction steps, showcasing the compound's versatility and efficiency in pharmaceutical synthesis.
Agrochemical Applications
Building Block for Crop Protection Agents
In the agrochemical sector, this compound is employed to synthesize various crop protection products, including:
- Herbicides : The compound aids in developing herbicides that enhance weed management.
- Fungicides and Insecticides : It serves as an intermediate for creating effective fungicides and insecticides, contributing to agricultural productivity.
Data Table: Agrochemical Products Derived from this compound
Product Type | Application Area | Example Compounds |
---|---|---|
Herbicides | Weed Management | Glyphosate derivatives |
Fungicides | Crop Disease Prevention | Azole compounds |
Insecticides | Pest Control | Neonicotinoids |
Material Science Applications
Development of Advanced Materials
The unique chemical properties of this compound make it suitable for material science applications:
- Polymers and Coatings : The compound is incorporated into polymers to enhance their properties, such as durability and resistance to environmental factors.
- Fluorescent Probes : It is used to develop fluorescent probes for biological imaging, aiding researchers in visualizing cellular processes effectively.
Organic Synthesis
Versatile Reagent
In organic synthesis, this compound acts as a versatile reagent. Its ability to facilitate complex molecular architectures makes it invaluable in research laboratories.
Properties
IUPAC Name |
5-bromo-3-fluoropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMURQOFNWZWERT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657830 | |
Record name | 5-Bromo-3-fluoropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886373-28-0 | |
Record name | 5-Bromo-3-fluoro-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886373-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-fluoropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-fluoropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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